3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a chemical compound with the molecular formula CHFNO and a molecular weight of 214.14 g/mol. It is classified under the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethoxy group, which contributes to its unique properties and potential applications.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 32090-70-3 and is recognized for its synthetic utility in various chemical reactions. Oxadiazoles are heterocyclic compounds that contain nitrogen and oxygen in their ring structure, making them significant in pharmaceuticals and agrochemicals due to their biological activity.
The synthesis of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole typically involves the formation of the oxadiazole ring through reactions involving hydrazine derivatives and suitable carbonyl compounds. One common method includes:
Technical details include monitoring reaction progress via thin-layer chromatography (TLC) and characterizing products using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.
The molecular structure of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole features a five-membered ring containing two nitrogen atoms and three carbon atoms. The trifluoromethoxy group is attached to one of the phenyl rings, enhancing the compound's lipophilicity and biological activity.
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole can participate in various chemical reactions typical of oxadiazoles:
Technical details regarding these reactions involve specific conditions such as temperature, solvent choice, and catalysts used to facilitate transformations.
The mechanism of action for compounds like 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole often relates to their interaction with biological targets such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity due to increased lipophilicity and potential hydrogen bonding interactions with target sites.
Research indicates that similar compounds exhibit activity against various biological targets, including:
Relevant data from studies indicate that physical properties may vary based on synthesis methods and purity levels.
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has potential applications in:
Cyclocondensation between amidoximes and carboxylic acid derivatives is the most reliable route to access the 1,2,5-oxadiazole core. For 3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole, the synthesis typically employs 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)benzoic acid precursors. Amidoximes, generated in situ from nitriles and hydroxylamine, react with activated carboxylic acids (e.g., acyl chlorides, anhydrides) under mild conditions to form key intermediates like N′-acylamidoximes, which undergo thermally induced cyclodehydration [2] [8].
Critical parameters for optimizing yield and purity include:
Table 1: Cyclocondensation Routes to 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole
Amidoxime Precursor | Carboxylic Acid Derivative | Conditions | Yield (%) | Ref. |
---|---|---|---|---|
3-(Trifluoromethoxy)benzamidoxime | 3-(Trifluoromethoxy)benzoyl chloride | THF, 25°C, 2 h | 78 | [2] |
4-Methylbenzamidoxime | 3-(Trifluoromethoxy)benzoic anhydride | Toluene, reflux, 12 h | 85 | [2] |
3-Cyanophenylamidoxime | Ethyl 3-(trifluoromethoxy)benzoate | K₂CO₃, DMF, 110°C, 8 h | 65 | [8] |
Yields decline sharply with electron-deficient carboxylic acids due to reduced nucleophilicity of the amidoxime oxygen. Microwave assistance (discussed in Section 1.2) mitigates this limitation [2].
Conventional thermal cyclizations face challenges in scalability and reaction homogeneity. Microwave irradiation significantly accelerates the cyclodehydration step, reducing reaction times from hours to minutes while improving yields by 15–25%. A solvent-free protocol under microwave conditions (300 W, 140°C, 10–15 min) facilitates cleaner reactions and simplifies purification [4] [7].
Key advantages:
Solvent-free mechanochemical approaches (ball milling) have also demonstrated efficacy, particularly for acid- or base-sensitive intermediates, though applicability to trifluoromethoxy-containing systems remains underexplored [4].
Catalysts address sluggish cyclizations in electron-poor systems. Three catalytic systems show significant efficacy:
Table 2: Catalytic Systems for Oxadiazole Synthesis
Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Side Product Formation |
---|---|---|---|---|
None (thermal) | - | 120 | 45 | High (hydrolysis products) |
T3P® | 50 | 25 | 92 | <5% |
SiCl₄ | 100 | 80 | 88 | 8–10% (silyl esters) |
ZnCl₂ | 10 | 80 | 78 | 12% (dehalogenation) |
Catalyst recovery remains challenging, though immobilized variants (e.g., polystyrene-supported Zn²⁺) show promise for sustainable synthesis [4].
The synthesized oxadiazole core serves as a platform for targeted modifications:
5-Chloro-3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole + Piperazine → 5-(Piperazin-1-yl)-3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole (85% yield, DMF, 60°C) [3]
Sonogashira: Terminal alkynes yield alkynyl-oxadiazoles for conjugated materials [10]
Reductive Functionalization:Nitro-oxadiazoles reduce to amino derivatives (H₂/Pd-C or Zn/HCl), enabling diazotization and azo coupling [9].
Heterocycle Annulation:Hydrazide intermediates (from ester hydrolysis/hydrazinolysis) cyclize with orthoesters or CS₂ to form 1,3,4-oxadiazole or 1,3,4-thiadiazole fused systems [9] [10]:
R-C(O)-NH-NH₂ + HC(OEt)₃ → [1,3,4-Oxadiazole] (Δ, 4h, 75%)
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: